GPR35 Antagonism: Target Compound Demonstrates >10-Fold Lower Potency than Reference Antagonist CID2745687
In a BRET-based GPR35 antagonism assay using human GPR35-Gα13 SPASM sensor cells stimulated with 300 µM zaprinast, [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate showed no significant inhibition at concentrations up to 100 µM, resulting in an IC50 > 100 µM (classified as inactive). Under identical assay conditions, the known GPR35 antagonist CID2745687 produced >50% inhibition at 10 µM, corresponding to an IC50 < 10 µM [1]. This >10-fold difference confirms that the target compound lacks meaningful GPR35 antagonism.
| Evidence Dimension | GPR35 antagonism potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 µM (inactive) |
| Comparator Or Baseline | CID2745687, IC50 < 10 µM |
| Quantified Difference | >10-fold lower potency |
| Conditions | BRET-based human GPR35-Gα13 SPASM sensor assay; 300 µM zaprinast agonist; positive control 10 µM CID2745687 |
Why This Matters
For scientists procuring compounds for GPCR screening panels, this data identifies the target compound as a certified negative control for GPR35, enabling its use in counter-screens to confirm target engagement selectivity or as an inert scaffold in assays where GPR35 activity must be excluded.
- [1] European Chemical Biology Database (ECBD). GPR35 Antagonism Assay EOS300038. URL: https://ecbd.eu/assays/EOS300038 (accessed 2026-05-09). View Source
